Cas no 1353991-01-1 ((E)-4-Phenyl-N-(piperidin-3-ylmethyl)but-3-en-1-amine hydrochloride)

(E)-4-Phenyl-N-(piperidin-3-ylmethyl)but-3-en-1-amine hydrochloride is a synthetic organic compound featuring a phenyl-substituted butenylamine scaffold linked to a piperidinylmethyl moiety. The hydrochloride salt enhances solubility and stability, making it suitable for research applications. The compound's structure, incorporating both aromatic and aliphatic components, offers versatility in medicinal chemistry and drug discovery, particularly as a potential intermediate for targeting central nervous system (CNS) receptors or enzyme inhibition. Its defined stereochemistry and functional groups allow for precise modifications, facilitating structure-activity relationship (SAR) studies. The product is characterized by high purity and consistent quality, ensuring reliability in experimental settings.
(E)-4-Phenyl-N-(piperidin-3-ylmethyl)but-3-en-1-amine hydrochloride structure
1353991-01-1 structure
Product name:(E)-4-Phenyl-N-(piperidin-3-ylmethyl)but-3-en-1-amine hydrochloride
CAS No:1353991-01-1
MF:C16H25ClN2
MW:280.836103200912
CID:2091611
PubChem ID:66570092

(E)-4-Phenyl-N-(piperidin-3-ylmethyl)but-3-en-1-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (E)-4-Phenyl-N-(piperidin-3-ylmethyl)but-3-en-1-amine hydrochloride
    • DB-234176
    • (E)-4-Phenyl-N-(piperidin-3-ylmethyl)but-3-en-1-aminehydrochloride
    • AKOS024464015
    • 1353991-01-1
    • (E)-4-phenyl-N-(piperidin-3-ylmethyl)but-3-en-1-amine;hydrochloride
    • ((E)-4-Phenyl-but-3-enyl)-piperidin-3-ylmethyl-amine hydrochloride
    • ((E)-4-Phenyl-but-3-enyl)-piperidin-3-ylmethyl-amine HCl
    • MDL: MFCD21098825
    • Inchi: InChI=1S/C16H24N2.ClH/c1-2-7-15(8-3-1)9-4-5-11-17-13-16-10-6-12-18-14-16;/h1-4,7-9,16-18H,5-6,10-14H2;1H/b9-4+;
    • InChI Key: OZCFCXZDLOJETR-JOKMOOFLSA-N
    • SMILES: C1=CC=C(C=C1)/C=C/CCNCC2CCCNC2.Cl

Computed Properties

  • Exact Mass: 280.1706265g/mol
  • Monoisotopic Mass: 280.1706265g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 231
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 24.1Ų

(E)-4-Phenyl-N-(piperidin-3-ylmethyl)but-3-en-1-amine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A129006084-1g
(E)-4-Phenyl-N-(piperidin-3-ylmethyl)but-3-en-1-amine hydrochloride
1353991-01-1 95%
1g
$400.00 2022-04-03
Fluorochem
090957-500mg
E)-4-Phenyl-but-3-enyl)-piperidin-3-ylmethyl-amine hydrochloride
1353991-01-1 95+%
500mg
£320.00 2022-03-01
Ambeed
A210018-1g
(E)-4-Phenyl-N-(piperidin-3-ylmethyl)but-3-en-1-amine hydrochloride
1353991-01-1 95+%
1g
$368.0 2024-04-24
Chemenu
CM179980-1g
(E)-4-Phenyl-N-(piperidin-3-ylmethyl)but-3-en-1-amine hydrochloride
1353991-01-1 95%
1g
$408 2023-01-10
Chemenu
CM179980-1g
(E)-4-Phenyl-N-(piperidin-3-ylmethyl)but-3-en-1-amine hydrochloride
1353991-01-1 95%
1g
$439 2021-08-05

Additional information on (E)-4-Phenyl-N-(piperidin-3-ylmethyl)but-3-en-1-amine hydrochloride

Comprehensive Guide to (E)-4-Phenyl-N-(piperidin-3-ylmethyl)but-3-en-1-amine hydrochloride (CAS No. 1353991-01-1)

(E)-4-Phenyl-N-(piperidin-3-ylmethyl)but-3-en-1-amine hydrochloride (CAS No. 1353991-01-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique piperidine and phenylbutenyl structural motifs, is widely studied for its potential applications in drug discovery and medicinal chemistry. Researchers are particularly interested in its role as a pharmacophore in designing novel therapeutic agents.

The molecular structure of (E)-4-Phenyl-N-(piperidin-3-ylmethyl)but-3-en-1-amine hydrochloride features a conjugated but-3-en-1-amine backbone, which contributes to its stability and reactivity. The presence of the piperidin-3-ylmethyl group enhances its solubility in polar solvents, making it suitable for various synthetic applications. The hydrochloride salt form further improves its handling and storage properties, a critical factor for laboratory and industrial use.

In recent years, the demand for (E)-4-Phenyl-N-(piperidin-3-ylmethyl)but-3-en-1-amine hydrochloride has surged due to its relevance in central nervous system (CNS) research. Scientists are exploring its potential as a precursor for neuroactive compounds, particularly those targeting G-protein-coupled receptors (GPCRs). This aligns with the growing interest in neurological disorders and the search for innovative treatments, a hot topic in modern pharmacology.

Another area of interest is the compound's role in catalysis and asymmetric synthesis. The piperidine moiety in (E)-4-Phenyl-N-(piperidin-3-ylmethyl)but-3-en-1-amine hydrochloride can act as a ligand or a chiral auxiliary, facilitating the production of enantiomerically pure compounds. This is particularly valuable in the development of chiral drugs, where stereochemistry plays a crucial role in efficacy and safety.

From a commercial perspective, (E)-4-Phenyl-N-(piperidin-3-ylmethyl)but-3-en-1-amine hydrochloride is supplied by several specialty chemical manufacturers. Its pricing and availability are influenced by factors such as purity, batch size, and regulatory compliance. Researchers and procurement specialists often search for high-purity versions of this compound to ensure reproducibility in experiments, a key consideration in academic and industrial settings.

For those working with (E)-4-Phenyl-N-(piperidin-3-ylmethyl)but-3-en-1-amine hydrochloride, proper handling and storage are essential. The compound should be stored in a cool, dry place, away from light and moisture, to maintain its stability. Safety data sheets (SDS) provide detailed guidelines on its handling, emphasizing the importance of personal protective equipment (PPE) and proper ventilation.

In summary, (E)-4-Phenyl-N-(piperidin-3-ylmethyl)but-3-en-1-amine hydrochloride (CAS No. 1353991-01-1) is a versatile compound with broad applications in pharmaceutical research, catalysis, and medicinal chemistry. Its unique structural features and potential therapeutic relevance make it a valuable tool for scientists exploring new frontiers in drug development and organic synthesis.

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(CAS:1353991-01-1)(E)-4-Phenyl-N-(piperidin-3-ylmethyl)but-3-en-1-amine hydrochloride
A887130
Purity:99%
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Price ($):331.0